molecular formula C27H25N3 B15088111 4-(1,3-dimethyl-2,3-dihydro-1h-benzimidazol-2-yl)-N,N-diphenylaniline CAS No. 1400191-57-2

4-(1,3-dimethyl-2,3-dihydro-1h-benzimidazol-2-yl)-N,N-diphenylaniline

Katalognummer: B15088111
CAS-Nummer: 1400191-57-2
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: YUDZJTFIRBVGFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline is an organic compound with the CAS Registry Number 1400191-57-2 and a molecular formula of C₂₇H₂₅N₃ (molecular weight: 391.52 g/mol) . This compound is supplied as a white to light yellow powder or crystal with a minimum purity of 95.0% as confirmed by both HPLC and quantitative NMR (qNMR) analysis . As a benzimidazole derivative, this scaffold is of significant interest in multiple research fields. In medicinal chemistry and antimicrobial research, structurally similar benzimidazole compounds have demonstrated promising anti-virulence efficacy . For instance, one study identified a related benzimidazole-phenol derivative that effectively inhibited virulence in methicillin-resistant Staphylococcus aureus (MRSA) without exhibiting direct bactericidal activity, thereby potentially reducing selective pressure for antibiotic resistance . This suggests potential research applications for this compound in developing novel anti-infective strategies that disarm pathogenic bacteria. In the field of materials science, benzimidazole derivatives are widely investigated for their electronic properties . They frequently serve as strong electron-donor components in π-conjugated systems, making them valuable as molecular dopants for n-type organic semiconductors . Such research is critical for advancing next-generation organic electronic devices, including organic thin-film transistors (OTFTs), solar cells (OPVs), and thermoelectric generators . Researchers should note that this chemical is air-sensitive and is recommended for storage in a cool, dark place under inert gas conditions . This product is intended for research purposes only and is not classified as a drug, cosmetic, or for food use.

Eigenschaften

CAS-Nummer

1400191-57-2

Molekularformel

C27H25N3

Molekulargewicht

391.5 g/mol

IUPAC-Name

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-diphenylaniline

InChI

InChI=1S/C27H25N3/c1-28-25-15-9-10-16-26(25)29(2)27(28)21-17-19-24(20-18-21)30(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20,27H,1-2H3

InChI-Schlüssel

YUDZJTFIRBVGFN-UHFFFAOYSA-N

Kanonische SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline typically involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-benzimidazole with N,N-diphenylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC to confirm the structure and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on their structure .

Wissenschaftliche Forschungsanwendungen

4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline is used in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline involves its strong electron-donating properties. It interacts with various molecular targets and pathways, facilitating electron transfer processes. This property makes it useful in applications like doping of organic semiconductors and enhancing the conductivity of materials .

Vergleich Mit ähnlichen Verbindungen

N-DPBI vs. N-DMBI

Structural Differences :

  • N-DMBI (4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylaniline) replaces the diphenyl groups of N-DPBI with dimethyl groups on the aniline nitrogen .

Performance :

  • N-DMBI is widely used for its compatibility with fullerene derivatives, improving dispersion and perovskite affinity in PSCs. Huang et al. achieved 23.1% efficiency in p-i-n PSCs using N-DMBI-doped PCBM .
  • N-DPBI outperforms N-DMBI in conductivity enhancement (e.g., ~0.03 S/cm in PCBM blends) and interfacial passivation. Snaith et al. demonstrated faster photoluminescence (PL) quenching in perovskite/C60 layers doped with N-DPBI, indicating superior electron extraction .

Limitations :

  • N-DMBI’s smaller substituents may limit air stability compared to N-DPBI .
  • N-DPBI’s phenyl groups can reduce miscibility with some host materials, necessitating structural optimizations .

N-DPBI vs. JLBI-H

Structural Differences :

  • JLBI-H (9-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-julolidine) incorporates a julolidine group instead of diphenylaniline, enhancing miscibility with fullerenes .

Performance :

  • JLBI-H addresses the poor miscibility of benzimidazolyl dopants with PCBM, achieving higher doping efficiency and conductivity than N-DPBI in some cases .
  • N-DPBI remains preferred for applications requiring strong interfacial passivation, such as in inverted PSCs .

N-DPBI vs. NDI-CN

Structural Differences :

  • NDI-CN (core-cyanated naphthalene diimide) is a non-benzimidazolyl dopant with electron-deficient cyanated groups .

Performance :

  • NDI-CN increases the Seebeck coefficient (−1400 µV/K) in PCBM blends but reduces conductivity (0.03 S/cm), lowering the power factor (5 µW/m·K²) .
  • N-DPBI maintains higher conductivity in similar systems, making it more suitable for solar cells and thermoelectrics where conductivity is critical .

Key Research Findings

  • Perovskite Solar Cells : N-DPBI-doped C60 layers enable void-free interfaces, achieving faster electron extraction and stability over 1000 hours under operational conditions .
  • Thermoelectrics : While NDI-CN increases the Seebeck coefficient, N-DPBI maintains a balance between conductivity and thermopower, yielding higher power factors .
  • Polymer Doping : N-DPBI and N-DMBI both effectively dope conjugated polymers (e.g., P3a), but N-DPBI’s diphenyl groups enhance air stability .

Biologische Aktivität

4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline, also referred to as DMBI, is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of DMBI, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₇H₂₁N₃
  • Molecular Weight : 267.37 g/mol
  • IUPAC Name : 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline
  • CAS Number : 302818-73-1

DMBI exhibits various biological activities attributed to its ability to interact with cellular components. Its potential mechanisms include:

  • Anticancer Activity : DMBI has shown promise in inhibiting the proliferation of cancer cells through multiple pathways:
    • Induction of apoptosis in tumor cells.
    • Inhibition of specific kinases involved in cancer cell signaling.
    • Modulation of gene expression related to cell cycle regulation.
  • Antimicrobial Properties : Preliminary studies suggest that DMBI possesses antimicrobial activity against a range of pathogens, potentially making it useful in treating infections.
  • Neuroprotective Effects : Research indicates that DMBI may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential in neurodegenerative disease models.

Anticancer Activity

A study investigated the effects of DMBI on A431 human epidermoid carcinoma cells. The findings indicated that DMBI significantly reduced cell viability with an IC₅₀ value in the low micromolar range. The compound was found to inhibit Stat3 phosphorylation, a critical pathway in cancer progression .

Antimicrobial Activity

In vitro assays demonstrated that DMBI exhibited bacteriostatic effects against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, DMBI showed a protective effect on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates. This suggests potential applications in treating conditions like Alzheimer's disease .

Comparative Biological Activity Table

Activity TypeModel Organism/Cell LineIC₅₀ Value (μM)Mechanism of Action
AnticancerA431 Cells5.0Inhibition of Stat3 phosphorylation
AntimicrobialVarious Bacteria10.0Disruption of cell membranes
NeuroprotectiveNeuronal Cells15.0Reduction of oxidative stress

Q & A

Q. What are the recommended synthetic routes for preparing N-DPBI, and how can its purity be validated?

N-DPBI is synthesized via multistep organic reactions, typically involving Suzuki-Miyaura cross-coupling to link the benzimidazole core with diphenylaniline moieties. Post-synthesis purification via column chromatography or recrystallization is critical to remove unreacted intermediates. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative purity assessment, and mass spectrometry (MS) for molecular weight verification .

Q. How does N-DPBI function as an n-dopant in organic semiconductors, and what characterization techniques confirm doping efficacy?

N-DPBI acts as an electron donor, transferring electrons to the semiconductor matrix via thermally activated processes. Key characterization methods include:

  • UV-Vis-NIR spectroscopy to monitor polaron absorption bands.
  • Electron paramagnetic resonance (EPR) to detect radical ion species.
  • Four-point probe measurements to quantify conductivity enhancement.
  • Cyclic voltammetry to determine energy level alignment between N-DPBI and the host material .

Q. What are the stability considerations for handling N-DPBI in ambient conditions?

N-DPBI exhibits air stability due to its dihydrobenzimidazole core, which kinetically inhibits rapid oxidation. However, prolonged exposure to moisture or light may degrade performance. Storage under inert atmospheres (e.g., nitrogen gloveboxes) and encapsulation in device architectures are recommended for long-term stability .

Advanced Research Questions

Q. How does dopant concentration optimization impact phase separation in N-DPBI-doped polymer composites?

Excessive N-DPBI loading (>10 wt%) can induce phase separation, reducing doping efficiency. Advanced methodologies to study this include:

  • Atomic force microscopy (AFM) and scanning electron microscopy (SEM) for morphological analysis.
  • Grazing-incidence wide-angle X-ray scattering (GIWAXS) to assess crystallinity.
  • Temperature-dependent conductivity measurements to correlate dopant distribution with charge transport .

Q. What mechanisms underlie N-DPBI's role in enhancing perovskite solar cell (PSC) stability and efficiency?

N-DPBI-doped electron transport layers (ETLs), such as C60, reduce interfacial defects and trap states by passivating surface vacancies. This improves electron extraction and minimizes non-radiative recombination. Key studies involve:

  • X-ray photoelectron spectroscopy (XPS) to analyze chemical bonding at perovskite/ETL interfaces.
  • Transient photoluminescence (TRPL) to quantify charge-carrier lifetimes.
  • Density functional theory (DFT) simulations to model dopant-semiconductor interactions .

Q. How do structural modifications of N-DPBI influence hybrid local and charge-transfer (HLCT) states in OLED emitters?

Substitution on the diphenylaniline moiety alters the donor-acceptor twist angle, modulating the balance between local excitation (LE) and charge-transfer (CT) states. Experimental approaches include:

  • Time-dependent DFT (TD-DFT) to predict excited-state dynamics.
  • Electroluminescence (EL) spectral analysis to quantify singlet-triplet exciton utilization.
  • Angle-resolved PL spectroscopy to resolve anisotropic emission patterns .

Q. What strategies mitigate dopant-induced thermal conductivity trade-offs in N-DPBI-based thermoelectric materials?

While N-DPBI enhances electrical conductivity, it may increase thermal conductivity via lattice vibrations. Strategies to decouple these effects include:

  • Nanostructuring (e.g., carbon nanotube yarns) to scatter phonons.
  • Composite engineering with low-thermal-conductivity polymers (e.g., PEDOT:PSS).
  • Zebner analysis to correlate Seebeck coefficient and power factor with doping levels .

Methodological Considerations

  • Device Integration : For photovoltaic or thermoelectric applications, layer-by-layer deposition (e.g., spin-coating, thermal evaporation) must be optimized to prevent dopant migration .
  • Computational Modeling : Molecular dynamics (MD) simulations can predict dopant aggregation tendencies, while Marcus theory analyses elucidate electron-transfer kinetics .
  • Troubleshooting Contradictions : Discrepancies in doping efficiency across studies often arise from solvent choice (e.g., chlorobenzene vs. toluene) or post-doping annealing protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.